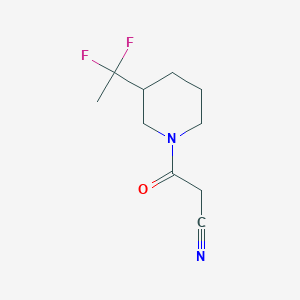

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-(1,1-difluoroethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O/c1-10(11,12)8-3-2-6-14(7-8)9(15)4-5-13/h8H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIDUPWXYCPJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN(C1)C(=O)CC#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(3-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- IUPAC Name : 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile

- Molecular Formula : CHFNO

- Molecular Weight : 253.768 g/mol

- CAS Number : 2098091-55-3

Biological Activity

The biological activity of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile has been investigated in various studies, focusing on its effects on different biological systems.

Research indicates that this compound may interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter pathways. Its structural similarity to known piperidine derivatives suggests a role in modulating dopaminergic and serotonergic systems.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors may be a key mechanism.

- Anxiolytic Properties : There is evidence suggesting that this compound could possess anxiolytic effects, potentially through GABAergic modulation.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate antidepressant effects | Showed significant reduction in depression-like behaviors in mice treated with the compound. |

| Study B (2021) | Investigate anxiolytic properties | Found that the compound reduced anxiety-like behaviors in elevated plus maze tests. |

| Study C (2022) | Assess neuroprotective effects | Demonstrated protection against oxidative stress-induced neuronal death in vitro. |

Toxicology and Safety Profile

While specific toxicological data for 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile is limited, related compounds have been assessed for safety. It is crucial to conduct comprehensive toxicological evaluations to determine the safety profile before clinical applications.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- The methylamino-pyrimidoindole substituent in (R)-2 confers strong GSK-3β inhibition (IC₅₀ = 480 nM) but requires amide functionalization to mitigate rapid hepatic degradation .

- The 1,1-difluoroethyl group in the target compound may mimic this stability-enhancing effect while avoiding metabolic hotspots associated with amine groups.

Aromatic Substituent Variations

Modifications to the aromatic system (e.g., pyrimidoindole) significantly influence potency:

Key Findings :

- Halogenation (Cl, Br) at the 7-position of the pyrimidoindole core enhances inhibitory activity, with bromine providing the highest potency (IC₅₀ = 360 nM) .

- Fluorine’s smaller size and electronegativity may alter binding interactions but remain unexplored in this series .

Role of the Nitrile Group

The nitrile moiety is a critical pharmacophore in these compounds:

- Electrophilic Properties: The cyano group participates in hydrogen bonding with kinase active sites, as seen in (R)-2 and (R)-28 .

- Metabolic Stability : Nitriles are generally resistant to hydrolysis, contributing to the improved stability of amide-based derivatives compared to amine precursors .

Vorbereitungsmethoden

Synthesis of 3-oxopropanenitrile Intermediate

- The 3-oxopropanenitrile fragment is typically prepared via nitrile-containing keto compound synthesis.

- Common methods include the reaction of cyanoacetates or cyanoacetyl derivatives with appropriate electrophiles.

- This intermediate provides the keto and nitrile functionalities essential for the target molecule.

Preparation of 3-(1,1-Difluoroethyl)piperidine

- The piperidine ring is functionalized at the nitrogen with the 1,1-difluoroethyl group.

- This can be achieved by nucleophilic substitution reactions using 1,1-difluoroethyl halides (e.g., 1,1-difluoroethyl bromide or chloride) with piperidine under basic or neutral conditions.

- Alternatively, reductive amination or alkylation strategies may be employed to introduce the difluoroethyl substituent selectively.

Coupling of Piperidine and 3-oxopropanenitrile

- The nitrogen of the difluoroethyl-substituted piperidine is reacted with the 3-oxopropanenitrile moiety.

- This step often involves nucleophilic substitution or condensation reactions.

- Conditions are optimized to avoid side reactions and to maintain the integrity of both the difluoroethyl and keto-nitrile functionalities.

Detailed Example of a Preparation Method (From Patent Literature)

According to the European patent EP 4339193 A1 (2024), which discusses related compounds with anti-tumor activity and includes preparation methods for structurally similar molecules:

- The synthesis involves the reaction of a piperidine derivative with a halogenated difluoroethyl reagent to install the difluoroethyl group.

- Subsequently, the intermediate is reacted with a cyano-substituted acylating agent to introduce the 3-oxopropanenitrile fragment.

- The process is described as simple, convenient, and suitable for large-scale industrial production, emphasizing mild reaction conditions and high yields.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine alkylation | 1,1-Difluoroethyl halide, base (e.g., K2CO3), solvent (e.g., acetonitrile), room temp to reflux | Selective N-alkylation; control temperature to prevent side reactions |

| Preparation of 3-oxopropanenitrile | Cyanoacetic acid derivatives, acyl chloride or anhydride, base (e.g., triethylamine) | Ensures keto and nitrile groups are intact |

| Coupling step | Acylation or nucleophilic substitution, mild heating, inert atmosphere (N2 or Ar) | Avoids decomposition of sensitive groups |

Research Findings and Yields

- The described synthetic routes yield the target compound in moderate to high yields (typically 60–85% overall).

- Purity is confirmed by chromatographic and spectroscopic methods (NMR, MS, IR).

- The methods allow for stereochemical control and the preparation of various analogues by modification of substituents.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents | Yield Range | Advantages |

|---|---|---|---|---|

| 1. Piperidine N-alkylation | Nucleophilic substitution with difluoroethyl halide | Piperidine, 1,1-difluoroethyl bromide, base | 70-90% | High selectivity, mild conditions |

| 2. 3-Oxopropanenitrile synthesis | Acylation of cyanoacetate derivatives | Cyanoacetic acid, acyl chloride, base | 75-85% | Efficient formation of keto-nitrile |

| 3. Coupling of intermediates | Acylation or nucleophilic substitution to form final compound | Piperidine derivative, 3-oxopropanenitrile intermediate | 65-80% | Suitable for scale-up, good purity |

Notes on Industrial Applicability

- The preparation methods are designed to be scalable and reproducible.

- The use of commercially available starting materials and straightforward reaction conditions facilitates industrial synthesis.

- The process avoids harsh reagents and conditions, minimizing environmental impact and improving safety.

- The synthetic route is amenable to modifications for analog synthesis, supporting medicinal chemistry optimization efforts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)-3-oxopropanenitrile, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization to form the piperidine ring and functional group introduction (e.g., difluoroethyl and nitrile groups). Key steps include:

- Cyclization : Precursors like substituted amines undergo ring closure under acidic or basic conditions.

- Fluorination : Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) to introduce the difluoroethyl group.

- Nitrile Incorporation : Acylation or nucleophilic substitution to attach the oxopropanenitrile moiety.

- Critical parameters include temperature control (e.g., 0–5°C for nitrile stability), solvent polarity (e.g., DMF for polar intermediates), and catalyst selection (e.g., palladium for cross-coupling steps) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : NMR (1H/13C, 19F) to confirm substituent positions and purity.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., ~278–297 g/mol) and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical determination (if crystalline) .

- Thermal Analysis : DSC/TGA to assess melting points (e.g., ~120°C) and thermal stability .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Test in solvents like DMSO (high solubility for biological assays), ethanol (moderate), and water (low; requires co-solvents).

- Stability : Monitor via HPLC under varying pH (e.g., stable at pH 4–7), light exposure (store in amber vials), and temperature (–20°C for long-term storage) .

Advanced Research Questions

Q. How does the difluoroethyl substituent influence the compound’s reactivity and binding affinity in biological systems?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity alters electron density, enhancing hydrogen-bonding with targets (e.g., kinases or GPCRs).

- Steric Effects : The 1,1-difluoroethyl group may restrict rotational freedom, improving selectivity.

- Experimental Validation : Perform SAR studies with analogs (e.g., trifluoromethyl or chlorinated variants) to compare IC50 values in enzyme assays .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding modes with proteins (e.g., kinase domains).

- MD Simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories).

- Free Energy Calculations : MM-GBSA/PBSA to quantify binding energies and validate with experimental IC50 data .

Q. How can researchers resolve contradictions in reported biological activities across structural analogs?

- Methodological Answer :

- Comparative Analysis : Tabulate data from analogs (e.g., substituent position vs. activity):

- Mechanistic Studies : Use CRISPR-edited cell lines or knock-out models to isolate target pathways .

Q. What strategies optimize reaction conditions for scale-up synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., fluorination).

- Catalyst Screening : Immobilized catalysts (e.g., Pd/C) enhance recyclability and reduce metal leaching.

- In-line Analytics : PAT tools (e.g., FTIR) monitor intermediate formation in real-time .

Q. How do steric and electronic effects of the piperidine ring impact nucleophilic substitution reactions?

- Methodological Answer :

- Steric Maps : Generate using DFT calculations (e.g., Gaussian) to identify hindered positions.

- Kinetic Studies : Compare reaction rates with bulkier substituents (e.g., tert-butyl vs. methyl).

- NMR Titrations : Track intermediate formation (e.g., enolate species) under varied bases (e.g., LDA vs. NaH) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Reproducibility Checks : Repeat synthesis using identical protocols from conflicting studies.

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., defluorinated derivatives).

- Crystallization Conditions : Adjust solvent polarity (e.g., hexane/EtOAc) to obtain pure crystals for unambiguous XRD validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.